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molecular formula C11H14Br2N2 B8590677 1-(3,4-Dibromo-benzyl)-piperazine

1-(3,4-Dibromo-benzyl)-piperazine

Cat. No. B8590677
M. Wt: 334.05 g/mol
InChI Key: YOIVYWFLFQIMFP-UHFFFAOYSA-N
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Patent
US08530476B2

Procedure details

A suspension of 4-(3,4-dibromo-benzyl)-piperazine-1-carboxylic acid tert-butyl ester (6.0 g) in MeOH (100 mL) was treated with 2 M HCl in Et2O (28 mL). After 16 h, the resulting suspension was diluted with Et2O (100 mL) and filtered. The solid was washed with Et2O (2×20 mL) and dried in vacuo, giving a white solid (5.0 g). This solid was partitioned between 10% aq. KOH (50 mL) and DCM (3×50 mL). The combined organic extracts were dried (MgSO4) and concentrated to give the title compound as a colorless glassy oil.
Name
4-(3,4-dibromo-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
28 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([CH2:14][C:15]2[CH:20]=[CH:19][C:18]([Br:21])=[C:17]([Br:22])[CH:16]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.Cl>CO.CCOCC>[Br:22][C:17]1[CH:16]=[C:15]([CH:20]=[CH:19][C:18]=1[Br:21])[CH2:14][N:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1

Inputs

Step One
Name
4-(3,4-dibromo-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
6 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)CC1=CC(=C(C=C1)Br)Br
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
28 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with Et2O (2×20 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C=C(CN2CCNCC2)C=CC1Br
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 108.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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